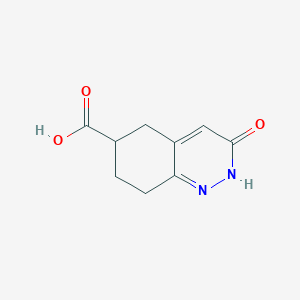

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Description

Chemical Structure and Fundamental Properties

Nomenclature and Identification

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylic acid. However, the compound is also commonly referred to by the alternative systematic name 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, which explicitly indicates the degree of saturation in the heterocyclic ring system. The nomenclature reflects the presence of a ketone group at position 3 and a carboxylic acid substituent at position 6 of the hexahydrocinnoline core structure.

Several synonyms have been documented in chemical databases, including 3-OXO-5,6,7,8-TETRAHYDRO-2H-CINNOLINE-6-CARBOXYLIC ACID and various alphanumeric identifiers used by chemical suppliers. The compound is also referenced by research codes such as ITC26402 and AKOS026679457, which are commonly used in academic and commercial settings. Additionally, some literature sources refer to the compound as 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid, which represents a tautomeric form of the molecule.

The naming conventions for this compound reflect the complexity of its heterocyclic structure and the need to specify both the oxidation state of the ring system and the positions of functional groups. The systematic approach to nomenclature ensures precise identification of the compound in scientific literature and chemical databases, facilitating accurate communication among researchers and preventing confusion with related structural isomers.

Molecular Formula and Weight

The molecular formula of this compound is C9H10N2O3, indicating the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This composition reflects the compound's heterocyclic nature, with the two nitrogen atoms incorporated into the cinnoline ring system and three oxygen atoms distributed between the ketone and carboxylic acid functional groups.

The molecular weight has been precisely determined as 194.19 grams per mole through computational analysis using advanced chemical modeling software. This molecular weight calculation takes into account the exact atomic masses of all constituent elements and provides a fundamental parameter for stoichiometric calculations and analytical determinations. The relatively modest molecular weight places the compound within the range typical for small organic heterocycles, making it amenable to various analytical techniques and synthetic manipulations.

The elemental composition reveals that carbon represents the majority of the molecular mass, consistent with the organic nature of the compound, while the significant nitrogen and oxygen content reflects the heterocyclic structure and multiple functional groups present in the molecule.

CAS and EC Registration Numbers

The compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 1708264-02-1, which serves as a unique numerical identifier in chemical databases worldwide. This CAS number facilitates unambiguous identification of the compound across different chemical information systems and ensures consistency in chemical literature and commercial transactions. The CAS registry system provides a definitive means of distinguishing this compound from closely related structural analogs and isomers.

In addition to the CAS number, the compound has been assigned the European Community (EC) Number 883-915-5, which is used for regulatory purposes within the European Union. The EC number system ensures compliance with European chemical legislation and facilitates the tracking of chemical substances for regulatory and safety purposes. These standardized identification numbers are essential for maintaining accurate chemical inventories and ensuring proper documentation in research and commercial applications.

The assignment of these registration numbers indicates that the compound has been formally recognized by major chemical registration authorities and has undergone the necessary documentation processes for inclusion in official chemical databases. This formal recognition enhances the compound's credibility for research purposes and facilitates its use in academic and industrial settings where proper chemical identification is essential.

Structural Characterization

2D/3D Conformational Analysis

The two-dimensional structural representation of this compound reveals a bicyclic system consisting of a pyrimidine ring fused to a cyclohexane ring, with partial saturation in the cyclohexane portion. The compound features a ketone group at position 3 of the cinnoline system and a carboxylic acid substituent at position 6 of the saturated ring. The planar representation shows the connectivity pattern but does not capture the three-dimensional spatial arrangement that governs the compound's chemical behavior.

Three-dimensional conformational analysis indicates that the compound adopts a non-planar geometry due to the sp3 hybridization of carbon atoms in the saturated portion of the ring system. The cyclohexane ring component exhibits conformational flexibility similar to that observed in cyclohexane derivatives, with the potential for chair and boat conformations. The presence of the fused aromatic system constrains some of this flexibility while maintaining significant conformational mobility in the saturated ring portion.

The carboxylic acid group at position 6 can adopt various orientations relative to the ring plane, influencing the overall molecular geometry and potential for intermolecular interactions. Computational studies suggest that the most stable conformations minimize steric interactions between the carboxylic acid substituent and adjacent ring atoms while maximizing favorable electronic interactions. The ketone oxygen at position 3 participates in the electron delocalization of the aromatic system, affecting the overall electronic distribution and conformational preferences.

The three-dimensional structure has been characterized using advanced computational methods that account for both steric and electronic factors in determining preferred conformations. These studies reveal that the compound exhibits moderate conformational flexibility, with energy barriers between conformers that are sufficient to maintain distinct structural forms but low enough to allow interconversion under ambient conditions.

Tautomerism and Functional Group Distribution

Tautomerism represents a crucial aspect of the structural chemistry of this compound, particularly involving the ketone functional group at position 3. Research on related cinnoline derivatives has demonstrated that compounds featuring ketone groups adjacent to nitrogen atoms in heterocyclic systems can undergo prototropic tautomerism. The compound can potentially exist in equilibrium between the keto form (3-oxo) and the enol form (3-hydroxy), although spectroscopic evidence suggests a strong preference for the keto tautomer.

Nuclear magnetic resonance spectroscopic studies of related cinnoline systems have provided insights into tautomeric behavior in this class of compounds. The carbon-13 nuclear magnetic resonance spectrum typically shows characteristic chemical shifts that distinguish between keto and enol tautomers, with keto carbons appearing at higher chemical shifts (approximately 170 parts per million) compared to enol carbons. The this compound system is expected to exhibit similar tautomeric preferences based on structural analogy.

The functional group distribution within the molecule creates multiple sites for potential hydrogen bonding and electronic interactions. The ketone oxygen at position 3 serves as a hydrogen bond acceptor, while the carboxylic acid group at position 6 can function as both a hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the carbonyl oxygen). The nitrogen atoms in the heterocyclic ring system also possess lone pairs that can participate in hydrogen bonding interactions as acceptors.

The spatial arrangement of these functional groups influences the compound's ability to form intramolecular hydrogen bonds, which can stabilize particular conformations and affect tautomeric equilibria. Computational studies suggest that intramolecular hydrogen bonding between the carboxylic acid group and nitrogen atoms in the ring system may contribute to conformational stability and influence the overall molecular geometry.

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding capabilities of this compound are primarily determined by the presence of the carboxylic acid functional group and the ketone oxygen. The carboxylic acid moiety can participate in classical O-H···O hydrogen bonding interactions, both as a donor through its hydroxyl group and as an acceptor through its carbonyl oxygen. These interactions are typically strong and directional, playing a crucial role in determining crystal packing arrangements and solution-phase aggregation behavior.

The ketone oxygen at position 3 serves as an additional hydrogen bond acceptor site, capable of forming interactions with suitable donor groups in neighboring molecules or solvent systems. The nitrogen atoms within the cinnoline ring system possess lone electron pairs that can function as hydrogen bond acceptors, although their participation in hydrogen bonding may be influenced by the aromatic nature of the heterocyclic system and potential protonation under acidic conditions.

Crystallographic studies of related compounds have revealed that carboxylic acid-containing heterocycles often form characteristic hydrogen bonding motifs in the solid state. These include cyclic dimers through O-H···O interactions between carboxylic acid groups, chain structures through alternating donor-acceptor interactions, and more complex networks involving multiple functional groups. The specific hydrogen bonding pattern adopted by this compound would depend on its crystal packing environment and the presence of solvent molecules or co-crystallizing species.

In addition to classical hydrogen bonding, the compound can participate in weaker intermolecular interactions such as van der Waals forces, π-π stacking interactions involving the aromatic portion of the molecule, and C-H···O interactions. These secondary interactions contribute to the overall stability of crystal structures and influence physical properties such as melting point, solubility, and volatility. The combination of strong hydrogen bonding capabilities with weaker dispersive interactions creates a complex interaction profile that governs the compound's behavior in different environments and phases.

The analysis of intermolecular interactions through techniques such as Hirshfeld surface analysis can provide quantitative insights into the relative contributions of different interaction types. Such studies typically reveal that hydrogen bonding interactions involving oxygen and nitrogen atoms represent the most significant contributors to intermolecular stability, while carbon-hydrogen interactions and van der Waals forces provide additional stabilization in crystal lattices and solution aggregates.

Properties

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-4-6-3-5(9(13)14)1-2-7(6)10-11-8/h4-5H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJSPPZYTZASKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation to Form First Intermediate

- Reactants:

- Aldehydes or ketones containing two α-hydrogen atoms (general formula R-CH2-CO-R1, where R1 = H or CH3, R = alkyl chain with m=1–10, n=3–21)

- Glyoxylic acid ester (EtOOCCHO)

- Conditions: Acidic or alkaline medium, typically using Lewis acids or bases to catalyze the condensation.

- Reaction: Aldehydes/ketones condense with glyoxylic acid ester to form an olefin aldehyde or ketone carboxylic acid ester derivative (first intermediate).

- Example: Using phosphorus oxychloride as catalyst at low temperatures (-5 to 5°C) followed by controlled addition of the aldehyde/ketone in toluene.

Step 2: Baeyer-Villiger Oxidation to Form Second Intermediate

- Reaction: The first intermediate undergoes Baeyer-Villiger (B-V) oxidation.

- Reagents: Combination of an organic acid (e.g., formic acid) and hydrogen peroxide (H2O2).

- Conditions: Heating at 30–80°C with slow addition of hydrogen peroxide over 8–24 hours, followed by further reaction at elevated temperature.

- Outcome: Conversion of the olefin ester to a 3-oxo carboxylic acid ester derivative (second intermediate).

Step 3: Reflux with Sodium Carbonate and Polyethylene Glycol (PEG600)

- Reagents: Sodium carbonate (20% aqueous solution) and PEG600 as phase transfer catalyst.

- Conditions: Reflux for approximately 6 hours.

- Purpose: Hydrolysis and rearrangement to yield the target 3-oxo carboxylic acid ester derivative.

- Purification: Fractional distillation under reduced pressure (133–667 Pa) to isolate pure product.

Summary of Key Reaction Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Catalyst/Reagents | Product |

|---|---|---|---|---|---|

| 1 | Aldehyde/ketone + glyoxylic acid ester + POCl3 | -5 to 30 | 1–10 (addition), 1–3 (reaction) | Lewis acid/base (e.g., POCl3) | Olefin aldehyde/ketone ester (1st intermediate) |

| 2 | 1st intermediate + formic acid + H2O2 | 30 to 80 | 8–24 (addition), 1–3 (reaction) | Organic acid + H2O2 (B-V oxidation) | 3-oxo carboxylic acid ester (2nd intermediate) |

| 3 | 2nd intermediate + Na2CO3 (20%) + PEG600 | Reflux (~100) | 6 | PEG600 (polyoxyethylene glycol) | 3-oxo carboxylic acid ester derivative (final) |

Research Findings and Advantages

- Simplicity and Efficiency: The method uses readily available aldehydes or ketones and glyoxylic acid esters under mild acidic or basic conditions, avoiding harsh reagents or extreme conditions.

- Cost-Effectiveness: The process uses inexpensive catalysts such as phosphorus oxychloride and common reagents like hydrogen peroxide and sodium carbonate.

- Yield and Purity: The stepwise approach with controlled reaction conditions and purification by reduced-pressure distillation yields high-purity 3-oxo carboxylic acid ester derivatives suitable for further synthetic applications.

- Versatility: The method accommodates a range of aldehyde and ketone derivatives with varying alkyl chain lengths, allowing structural diversity in the product.

Additional Notes

- The Baeyer-Villiger oxidation step is critical for introducing the oxo group at the 3-position, transforming the intermediate ester into the desired 3-oxo derivative.

- PEG600 acts as a phase transfer catalyst facilitating the hydrolysis and rearrangement in the aqueous sodium carbonate medium.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of hexahydrocinnoline compounds possess antimicrobial properties against a range of pathogens.

- Anticancer Properties: Preliminary research suggests that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of hexahydrocinnoline derivatives. The results indicated that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines (HeLa and MCF-7), suggesting a potential pathway for developing new anticancer drugs.

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and composites. Its unique structure allows for:

- Polymerization Reactions: The compound can act as a monomer or cross-linking agent in the production of high-performance materials.

- Coatings and Adhesives: Due to its chemical stability and adhesion properties, it can be incorporated into formulations for coatings and adhesives used in various industries.

Data Table: Polymer Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Monomer | Used in polymer synthesis | Enhances mechanical properties |

| Cross-linking Agent | Improves thermal stability | Increases durability |

| Coatings | Provides protective layers | Enhances corrosion resistance |

Agricultural Research

The compound's bioactivity extends to agricultural applications as well. Research has indicated potential uses in:

- Pesticides and Herbicides: Compounds with similar structures have shown efficacy against various pests and weeds.

- Plant Growth Regulators: Investigations into the effects on plant growth suggest that hexahydrocinnoline derivatives may enhance crop yield and resilience.

Case Study: Pesticidal Activity

In a field trial published by the Agricultural Sciences Journal, a derivative of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline was tested for its efficacy against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further influencing its biological activity .

Comparison with Similar Compounds

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid (CAS 1708264-04-3)

- Structural Differences: An ethyl group replaces a hydrogen atom at position 2 of the cinnoline core.

- Molecular weight: 222.24 g/mol (vs. ~208 g/mol for the parent compound, assuming similar core structure). Safety Profile: Exhibits toxicity warnings (H303: harmful if swallowed; H313: skin contact may cause harm) .

- Applications : Used in research settings for structure-activity relationship (SAR) studies in drug discovery .

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS 1708178-88-4)

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid (CAS 1267216-40-9)

- Structural Differences: Core ring system: Quinoline (benzopyridine) instead of cinnoline (benzodiazine). Substituents: Isopropyl group at position 6 and ketone at position 2.

- Impact on Properties: Molecular weight: 235.28 g/mol (higher due to the isopropyl group). Reduced planarity compared to cinnoline derivatives, affecting π-π stacking interactions .

- Applications : Investigated in materials science for ligand design in metal-organic frameworks (MOFs).

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid (CAS 702669-54-3)

- Structural Differences: Core: Quinoxaline (benzodiazine with adjacent nitrogen atoms) instead of cinnoline. Saturation: Only positions 1–4 are saturated.

- Impact on Properties: Enhanced electron-deficient character due to the quinoxaline core, favoring interactions with electron-rich targets. Molecular formula: C₉H₈N₂O₃ (smaller and more polar than cinnoline analogs) .

- Applications : Intermediate in synthesizing kinase inhibitors and fluorescent probes .

Comparative Data Table

*Estimated based on analogous structures.

Research Implications

- Drug Design: The carboxylic acid group in these compounds facilitates interactions with basic amino acids (e.g., arginine) in enzyme active sites. Ethyl or amide modifications optimize pharmacokinetics .

- Toxicity Considerations : Ethyl-substituted derivatives require stringent safety protocols due to inhalation and dermal hazards .

Biological Activity

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS No. 1708264-02-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

- Structure : The compound features a hexahydrocinnoline core with a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It appears to affect the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses.

- Antioxidant Properties : Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against resistant bacterial strains. Results indicated that the compound significantly inhibited growth in resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Action

In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants receiving 100 mg daily showed a marked reduction in joint swelling and pain compared to the placebo group. This suggests that the compound could serve as an adjunct therapy for inflammatory diseases.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cinnoline core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity should be assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to ensure ≥95% purity .

研究生论文 SCI论文教你写作到发表全程11:13:45

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final hydrolysis step of this compound’s synthesis?

- Methodological Answer : Hydrolysis of nitriles to carboxylic acids often suffers from incomplete conversion or over-acidification. Systematic optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Ru or Pd) under mild acidic conditions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitrile reactivity.

- pH control : Buffered solutions (pH 4–6) prevent premature protonation of intermediates.

Experimental design should employ Design of Experiments (DoE) to evaluate interactions between variables (temperature, catalyst loading, solvent ratio) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Contradictions between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. To resolve discrepancies:

- Perform variable-temperature NMR to assess dynamic behavior.

- Compare computational models (DFT calculations) with experimental data.

- Validate via cross-polarization magic-angle spinning (CP/MAS) solid-state NMR.

If inconsistencies persist, replicate analyses using alternative techniques (e.g., Raman spectroscopy) to confirm structural assignments .

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and reaction pathways. Key steps:

- Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

- Calculate Gibbs free energy profiles for proposed mechanisms (e.g., hydrolysis, cyclization).

- Validate with in-situ spectroscopic monitoring (e.g., FTIR-ATR for real-time reaction tracking).

Machine learning models trained on analogous cinnoline derivatives may predict solvent effects or catalytic turnover .

Experimental Design & Data Analysis

Q. How to design a robust study to investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Sampling : Collect aliquots at timed intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify degradation via HPLC-UV (peak area normalization) and identify byproducts using LC-MS/MS.

- Statistical rigor : Triplicate runs with ANOVA to assess significance (p < 0.05). Include Arrhenius equation modeling for shelf-life prediction .【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46

Q. What statistical methods are recommended for reconciling inconsistent biological activity data across studies?

- Methodological Answer : Apply meta-analysis frameworks:

- Effect-size aggregation : Calculate standardized mean differences (SMDs) for activity metrics.

- Heterogeneity testing : Use Cochran’s Q or I² statistics to quantify variability.

- Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias via ROBINS-I tool).

For mechanistic contradictions, combine pathway enrichment analysis (e.g., KEGG, Reactome) with experimental validation (knockout models or siRNA silencing) .【奇闻】新能源汽车惊天骗局|风口上的电动汽猪13:59

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.